GGTI-286 TFA vs. FTI-276 Methyl Ester: 25-Fold Superior Potency in GGTase I Inhibition
GGTI-286 TFA exhibits 25-fold greater potency as a GGTase I inhibitor compared to the corresponding methyl ester of the farnesyltransferase inhibitor FTI-276. This is a direct head-to-head comparison in whole-cell processing assays of the geranylgeranylated protein Rap1A. The IC50 for GGTI-286 TFA is 2 μM, while the IC50 for FTI-276 methyl ester under identical conditions is approximately 50 μM [1]. This stark potency differential establishes GGTI-286 TFA as the superior tool for selective disruption of geranylgeranylation with minimal off-target farnesyltransferase inhibition at experimental working concentrations.
| Evidence Dimension | Inhibition of Rap1A geranylgeranylation processing |
|---|---|
| Target Compound Data | IC50 = 2 μM |
| Comparator Or Baseline | FTI-276 methyl ester; IC50 = ~50 μM |
| Quantified Difference | 25-fold greater potency |
| Conditions | NIH3T3 whole-cell processing assay |
Why This Matters
This quantitative selectivity is crucial for experiments that require unambiguous inhibition of GGTase I without confounding effects on FTase, enabling clean interpretation of geranylgeranylation-dependent phenotypes.
- [1] Lerner EC, Qian Y, Blaskovich MA, et al. Disruption of oncogenic K-Ras4B processing and signaling by a potent geranylgeranyltransferase I inhibitor. J Biol Chem. 1995;270(45):26770-26773. View Source
